molecular formula C9H11N3 B8561361 3-(N,N-Dimethylamino)methylpyridine-2-carbonitrile

3-(N,N-Dimethylamino)methylpyridine-2-carbonitrile

Cat. No. B8561361
M. Wt: 161.20 g/mol
InChI Key: GKQCEGKBRSUYCC-UHFFFAOYSA-N
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Patent
US07875600B2

Procedure details

A solution of 3-bromomethylpyridine-2-carbonitrile (591 mg, 3.0 mmol) in MeCN (10 mL) was treated with dimethylamine (7.9-M in water, 1.9 mL, 15 mmol) and heated at 50° C. for 4 h. The solution was treated with MP-carbonate (2.0 g, 6.0 mmol), stirred for 30 min, filtered through Celite and the residue was washed with EtOAc. The filtrate was concentrated in vacuo, and the crude product was purified by chromatography [SiO2; MeOH:EtOAc:isohexane (0:4:1-1:9:0)] to give the title compound (541 mg, 96%) as an orange oil; NMR δH (400 MHz, CDCl3) 2.31 (6H, s), 3.67 (2H, s), 7.50 (1H, dd, J 8.0, 4.5 Hz), 7.94 (1H, dd, J 8.0, 1.5 Hz) and 8.61 (1H, dd, J 4.5, 1.5 Hz); M/Z 162 (M+H)+.
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([C:9]#[N:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[CH3:11][NH:12][CH3:13].C(=O)([O-])[O-]>CC#N>[CH3:11][N:12]([CH2:2][C:3]1[C:4]([C:9]#[N:10])=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:13]

Inputs

Step One
Name
Quantity
591 mg
Type
reactant
Smiles
BrCC=1C(=NC=CC1)C#N
Name
Quantity
1.9 mL
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the residue was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography [SiO2; MeOH:EtOAc:isohexane (0:4:1-1:9:0)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 541 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 111.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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